molecular formula C15H21NO5 B019121 Boc-N-Me-Tyr-OH CAS No. 82038-34-4

Boc-N-Me-Tyr-OH

Cat. No. B019121
CAS RN: 82038-34-4
M. Wt: 295.33 g/mol
InChI Key: APVBZIOLJVJCLT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Boc-N-Me-Tyr-OH involves multiple steps, including the protection of the amino group with a Boc group and the methylation of the tyrosine's phenol group. A study by Nishiyama et al. (2001) describes a facile and efficient synthesis process for Boc-N-Me-Tyr-OH. The method starts with Boc-Tyr-OH, which is treated with NaH in dimethylformamide and then with 3-bromocyclohexene to yield N-Boc-O-(cyclohex-2-enyl)-L-tyrosine (Boc-Tyr(Che)-OH) in 70% yield. The product is then hydrogenated to afford Boc-Tyr(Chx)-OH in almost quantitative yield (Nishiyama et al., 2001).

Scientific Research Applications

  • Synthesis of Peptide Fragments : Boc-N-Me-Tyr-OH is used in the synthesis of peptide fragments, such as a phosphotyrosine-containing peptide fragment of the regulatory domain of pp60c-src, contributing to biochemical research and understanding of protein functions (Lee & Cushman, 1994).

  • Solid-Phase Peptide Synthesis : It serves as a carbamoyl-protective group for tyrosine in Fmoc solid-phase peptide synthesis, enhancing the solubility of peptides during purification, which is crucial in peptide-based drug development (Wahlström, Planstedt, & Undén, 2008).

  • Pharmacological Research : In pharmacological studies, derivatives of Boc-N-Me-Tyr-OH, such as Boc-Tyr(SO3H)-Nle-Gly-Trp-(N-Me)Nle-Asp-Phe-NH2, have shown high affinities for brain and pancreatic receptors, providing valuable tools for investigating the functions of cholecystokinin (CCK) (Charpentier et al., 1988).

  • Preparation of Phosphotyrosine-Containing Peptides : Boc-Tyr(PO3Me2)-OH, a related compound, is effective in synthesizing O-phosphotyrosine-containing peptides, which are significant in studying protein phosphorylation (Perich, 1991).

  • Environmental Applications : Interestingly, N-doped (BiO)2CO3 hierarchical microspheres (N-BOC), which may contain Boc-N-Me-Tyr-OH, exhibit excellent photocatalytic activity under visible light, useful for environmental pollution control (Dong et al., 2012).

  • 17O NMR Spectroscopy : Boc-N-Me-Tyr-OH has unique properties that allow it to be detected by 17O NMR spectroscopy, useful in studying molecular structures and dynamics (Tsikaris et al., 2000).

  • Biomedical Research : In biomedical research, Brain-on-Chip technology, potentially involving compounds like Boc-N-Me-Tyr-OH, offers a more accurate in vitro reproduction of brain structures, advancing neuroscientific studies (Forró et al., 2021).

Safety And Hazards

Safety information for Boc-N-Me-Tyr-OH suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVBZIOLJVJCLT-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427193
Record name Boc-N-Me-Tyr-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-Me-Tyr-OH

CAS RN

82038-34-4
Record name Boc-N-Me-Tyr-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-N-Me-Tyr-OH
Reactant of Route 2
Boc-N-Me-Tyr-OH
Reactant of Route 3
Boc-N-Me-Tyr-OH
Reactant of Route 4
Reactant of Route 4
Boc-N-Me-Tyr-OH
Reactant of Route 5
Reactant of Route 5
Boc-N-Me-Tyr-OH
Reactant of Route 6
Reactant of Route 6
Boc-N-Me-Tyr-OH

Citations

For This Compound
2
Citations
S Salvadori, G Balboni, R Guerrini… - Journal of medicinal …, 1997 - ACS Publications
The δ opioid antagonist H-Dmt-Tic-OH (2‘,6‘-dimethyl-l-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) exhibits extraordinary δ receptor binding characteristics [K i δ = 0.022 nM…
Number of citations: 109 pubs.acs.org
S Zhang, L Zhang, A Greule, J Tailhades… - … Pharmaceutica Sinica B, 2023 - Elsevier
… Boc-N-Me-Tyr-OH.DCHA (15 mg) was dissolved in dichloromethane/THF (8 mL, 7:1 v/v′) and trifluoracetic acid (4 mL) added with stirring at 0 C. The solution was allowed to warm to …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.